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Compound of Interest

Compound Name:
(3-(3-Butylureido)phenyl)boronic

acid

Cat. No.: B13978474

Get Quote

Executive Summary & Applications
(3-(3-Butylureido)phenyl)boronic acid is a bifunctional small molecule integrating a urea

linker (hydrogen bond donor/acceptor) with a phenylboronic acid moiety (reversible covalent

interaction with diols).

Key Applications:

Sugar Sensing: The boronic acid group forms cyclic esters with 1,2- or 1,3-diols (e.g.,

glucose, fructose), modulating the electronic properties of the attached chromophore or

fluorophore.

Enzyme Inhibition: Urea derivatives of phenylboronic acids are explored as transition-state

analogs for serine proteases and Rho-associated kinases (ROCK), where the boron atom

engages the catalytic serine hydroxyl.

Supramolecular Chemistry: Used as a building block for self-assembling networks driven by

urea hydrogen bonding and boronate ester formation.
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Retrosynthetic Analysis & Strategy
The synthesis is approached via two primary routes. Route A (Direct) is preferred for rapid

generation of material. Route B (Protected) is recommended when high purity is required for

biological assays, as it facilitates silica gel chromatography.
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Figure 1: Strategic workflow comparing Direct Synthesis (Route A) and Pinacol-Protected

Synthesis (Route B).

Protocol A: Direct Synthesis (High Efficiency)
This route utilizes the high nucleophilicity of the aniline nitrogen against the isocyanate

electrophile.

Concept: 3-Aminophenylboronic acid (3-APBA) is reacted directly with n-butyl isocyanate.

Challenge: Boronic acids are amphiphilic and difficult to purify on silica gel

(streaking/irreversible adsorption). Solution: Use a solvent that solubilizes the boronic acid

(DMF or THF) and purify via precipitation/recrystallization.

Materials
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Reagent MW ( g/mol ) Equiv.[1][2][3] Amount Notes

3-

Aminophenylbor

onic acid

136.94 1.0 1.0 g (7.3 mmol)
Use free base or

hemisulfate*

n-Butyl

Isocyanate
99.13 1.1 0.80 g (0.90 mL)

Moisture

sensitive;

dispense in hood

Triethylamine

(TEA)
101.19 1.2 0.89 g (1.2 mL)

Only if using

hemisulfate salt

DMF

(Anhydrous)
- - 10 mL Solvent

*Note: If using the hemisulfate salt of 3-APBA, TEA is mandatory to liberate the free amine.

Experimental Steps
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.

Dissolution: Add 3-Aminophenylboronic acid (1.0 g) to the flask. Add anhydrous DMF (10

mL).

Observation: The solid may not dissolve completely until base/isocyanate is added.

If using salt: Add TEA (1.2 mL) now. Stir for 10 mins.

Addition: Cool the mixture to 0°C (ice bath). Dropwise add n-butyl isocyanate (0.90 mL) via

syringe over 5 minutes.

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

Monitoring: Check by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (SM amine

is red/purple; Product urea is faint/negative) or UV.

Workup (Precipitation Method):
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Pour the reaction mixture slowly into 100 mL of ice-cold 1M HCl (acidic quench helps

precipitate the boronic acid and removes unreacted amine).

Critical Step: Boronic acids are water-soluble at high pH (boronate formation). Ensure pH

< 4.

A white precipitate should form. Stir for 30 minutes.

Isolation: Filter the solid using a sintered glass funnel. Wash cake with cold water (2 x 20

mL) followed by Hexanes (2 x 20 mL) to remove excess isocyanate.

Drying: Dry under high vacuum at 40°C for 12 hours.

Yield Expectation: 70–85% Appearance: White to off-white powder.

Protocol B: Pinacol-Protected Route (High Purity)
Recommended if the direct product is oily or impure. The pinacol ester is lipophilic, allowing

standard silica chromatography.

Step 1: Protection
Reflux 3-APBA (1.0 eq) with Pinacol (1.1 eq) in Toluene using a Dean-Stark trap (2 hours).

Evaporate solvent to yield 3-aminophenylboronic acid pinacol ester.

Step 2: Urea Formation
Dissolve Pinacol ester (1.0 eq) in DCM.

Add n-Butyl Isocyanate (1.1 eq). Stir at RT for 3 hours.

Purification: Flash Chromatography (Silica Gel, Hexane/EtOAc gradient). Isolate the urea-

pinacol ester.

Step 3: Deprotection (Oxidative Cleavage)
Boronic esters are stable to simple acid hydrolysis. Oxidative cleavage is required.
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Dissolve intermediate in Acetone/Water (4:1).

Add NaIO4 (3.0 eq) and NH4OAc (3.0 eq). Stir 24h.

Extract with EtOAc. The boronic acid may remain in the organic or aqueous phase

depending on pH.

Preferred: Transesterification with polystyrene-bound boronic acid scavenger or simple

hydrolysis with 1M HCl/MeOH if the substrate tolerates it.

Quality Control & Self-Validation
To ensure scientific integrity, the product must be validated using the following "Self-Validating"

checkpoints.

NMR Characterization (Expected Data)
1H NMR (DMSO-d6, 400 MHz):

8.50 (s, 1H, Ar-NH-CO): Diagnostic urea proton.

7.80 (s, 2H, B(OH)

): Broad singlet, disappears with D2O shake. Crucial for confirming boronic acid integrity.

7.6–7.1 (m, 4H, Ar-H): Aromatic region.

6.10 (t, 1H, CO-NH-Bu): Triplet coupling to methylene.

3.05 (q, 2H, N-CH

-): Methylene adjacent to urea.

1.4–0.8 (m, 7H, Butyl chain): Multiplets and triplet methyl.

11B NMR:

~28–30 ppm: Broad singlet. Indicates tricoordinate boron (boronic acid).[4]

Alert: Sharp peak at ~20 ppm suggests boronate anion (sample too basic) or tetrahedral

adduct.
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Mass Spectrometry (ESI-MS)
Target Mass (M): 236.09

Observed: Boronic acids often dehydrate in the MS source to form boroxines (cyclic trimers).

[5][6][7]

Look for

or trimer peaks

.

Note: The presence of a peak at M+1 (237) is good, but lack thereof does not indicate

failure if the trimer is present.

Purity Check (HPLC)
Column: C18 Reverse Phase.

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

Issue: Boronic acids can tail significantly.

Fix: Add 0.1% Sorbitol to the mobile phase to sharpen peaks (forms transient ester), or

operate at low pH.

Mechanism of Action
The synthesis relies on the nucleophilic addition of the primary amine to the isocyanate carbon.

Ar-NH2
(Nucleophile)

Tetrahedral
Intermediate

Lone pair attack
on Carbonyl C

O=C=N-Bu
(Electrophile)

Urea Product

Proton Transfer
(Tautomerization)
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Figure 2: Nucleophilic addition mechanism. The amine lone pair attacks the central carbon of

the isocyanate, followed by rapid proton transfer to form the stable urea linkage.

Troubleshooting & Storage
Common Issues

"Greasy" Product: Usually excess butyl isocyanate or butyl urea byproduct (from moisture).

Fix: Wash the solid precipitate extensively with Hexanes or Diethyl Ether. The target

boronic acid is insoluble in ether; impurities are soluble.

Dehydration (Boroxine Formation):

Boronic acids spontaneously form cyclic anhydrides (boroxines) upon drying.[5][6][7] This

is reversible.

Validation: 1H NMR in wet DMSO usually hydrolyzes the boroxine back to the monomer

B(OH)2.

Storage
Store at 4°C.

Boronic acids can slowly dehydrate; keep in a tightly sealed vial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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